Nitrilase Enzyme Activity: Enhanced Conversion of 3-Bromo-4-hydroxybenzonitrile vs. 4-Hydroxybenzonitrile
In whole-cell biocatalyst assays using Klebsiella pneumoniae subsp. ozaenae expressing nitrilase, 3-bromo-4-hydroxybenzonitrile exhibited measurable enzymatic conversion, whereas unsubstituted 4-hydroxybenzonitrile showed only very low activity [1]. This difference in substrate recognition is critical for biocatalytic applications.
| Evidence Dimension | Nitrilase enzyme activity (relative substrate conversion) |
|---|---|
| Target Compound Data | Low activity (quantifiable conversion) |
| Comparator Or Baseline | 4-Hydroxybenzonitrile: very low activity |
| Quantified Difference | Target compound exhibits higher conversion than unsubstituted analog |
| Conditions | Whole-cell biocatalyst, Klebsiella pneumoniae subsp. ozaenae, aqueous buffer |
Why This Matters
This data indicates that 3-bromo-4-hydroxybenzonitrile is a preferred substrate for nitrilase-catalyzed transformations in biocatalytic synthesis routes compared to the unsubstituted analog.
- [1] BRENDA Enzyme Database. (n.d.). Literature summary for EC 3.5.5.1 (nitrilase) extracted from Klebsiella pneumoniae subsp. ozaenae. View Source
